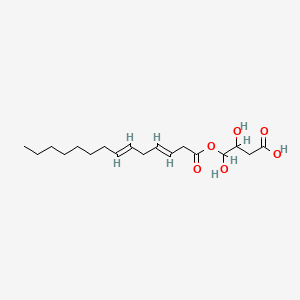
Antifoam B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These compounds are composed of glycerol molecules esterified with fatty acids that have carbon chain lengths ranging from C14 (tetradecanoic acid) to C18 (octadecanoic acid), including monounsaturated fatty acids with C16 (hexadecenoic acid) and C18 (octadecenoic acid) chain lengths . They are commonly used in various industrial applications due to their surfactant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Antifoam B are typically synthesized through an esterification reaction. This process involves the reaction of glycerol with fatty acids in the presence of an acid catalyst . The reaction begins with the protonation of the carboxylic acid, followed by the nucleophilic addition of glycerol to the carbonyl carbon of the acid. An intermediate product is formed, which then loses a water molecule and a proton to yield the ester .
Industrial Production Methods
In industrial settings, the production of these glycerides involves the esterification of glycerol with fatty acids under controlled conditions. The reaction is usually carried out at elevated temperatures and may involve the use of catalysts to increase the reaction rate and yield . The final products are mono-, di-, and tri-esters of glycerol, depending on the molar ratios of the reactants and the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Antifoam B can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert unsaturated fatty acids to their saturated counterparts.
Hydrolysis: Hydrolysis of glycerides results in the formation of glycerol and free fatty acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., palladium or nickel) is commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of glycerides.
Major Products Formed
Oxidation: Peroxides and other oxidation products.
Reduction: Saturated fatty acid esters.
Hydrolysis: Glycerol and free fatty acids.
Wissenschaftliche Forschungsanwendungen
Antifoam B have a wide range of applications in scientific research and industry:
Chemistry: Used as surfactants and emulsifiers in various chemical formulations.
Biology: Studied for their role in biological membranes and lipid metabolism.
Medicine: Investigated for their potential use in drug delivery systems and as components of pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of glycerides, C14-18 and C16-18-unsatd., involves their ability to interact with lipid bilayers and proteins. These compounds can integrate into biological membranes, affecting membrane fluidity and permeability. They may also interact with specific molecular targets, such as enzymes involved in lipid metabolism, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycerides, C16-18 and C18-unsatd.: These compounds are similar in structure but have slightly different fatty acid compositions.
Glycerides, C14-18 and C16-22-unsatd.: These compounds include longer-chain unsaturated fatty acids.
Uniqueness
Antifoam B are unique due to their specific fatty acid composition, which imparts distinct physical and chemical properties. Their balanced hydrophilic-lipophilic properties make them particularly effective as surfactants and emulsifiers in various applications .
Eigenschaften
CAS-Nummer |
67701-29-5 |
|---|---|
Molekularformel |
C18H30O6 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
3,4-dihydroxy-4-[(3E,6E)-tetradeca-3,6-dienoyl]oxybutanoic acid |
InChI |
InChI=1S/C18H30O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)24-18(23)15(19)14-16(20)21/h8-9,11-12,15,18-19,23H,2-7,10,13-14H2,1H3,(H,20,21)/b9-8+,12-11+ |
InChI-Schlüssel |
HRNGDAQBEIFYGL-MVKOLZDDSA-N |
SMILES |
CCCCCCCC=CCC=CCC(=O)OC(C(CC(=O)O)O)O |
Isomerische SMILES |
CCCCCCC/C=C/C/C=C/CC(=O)OC(C(CC(=O)O)O)O |
Kanonische SMILES |
CCCCCCCC=CCC=CCC(=O)OC(C(CC(=O)O)O)O |
Key on ui other cas no. |
67701-29-5 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















